1H-Benzimidazole, 2-(ethylthio)-5-nitro-
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Overview
Description
1H-Benzimidazole, 2-(ethylthio)-5-nitro- is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound 1H-Benzimidazole, 2-(ethylthio)-5-nitro- is characterized by the presence of an ethylthio group at the 2-position and a nitro group at the 5-position of the benzimidazole ring. This structural configuration imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-(ethylthio)-5-nitro- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by the introduction of the ethylthio and nitro groups. One common method involves the reaction of o-phenylenediamine with ethylthioacetic acid under acidic conditions to form the intermediate 2-(ethylthio)benzimidazole. This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to yield 1H-Benzimidazole, 2-(ethylthio)-5-nitro-.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole, 2-(ethylthio)-5-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using nucleophiles under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen peroxide, m-chloroperbenzoic acid, tin(II) chloride, and iron powder. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazole, 2-(ethylthio)-5-nitro- has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, anticancer, and antiparasitic activities. The compound’s ability to inhibit certain enzymes and interact with biological targets makes it a valuable tool in drug discovery and development.
In industry, 1H-Benzimidazole, 2-(ethylthio)-5-nitro- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(ethylthio)-5-nitro- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. For example, it has been shown to inhibit glycogen synthase kinase 3β, an enzyme involved in glycogen synthesis. This inhibition can lead to various biological effects, including the regulation of glucose metabolism and cell proliferation.
The nitro group in the compound can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. This property is particularly useful in the development of anticancer agents.
Comparison with Similar Compounds
1H-Benzimidazole, 2-(ethylthio)-5-nitro- can be compared with other benzimidazole derivatives, such as 2-(methylthio)-1H-benzimidazole and 2-(ethylthio)-1H-benzimidazole. While these compounds share a similar core structure, the presence of different substituents at specific positions imparts unique properties to each compound.
2-(Methylthio)-1H-benzimidazole: This compound has a methylthio group instead of an ethylthio group, which can affect its reactivity and biological activity.
2-(Ethylthio)-1H-benzimidazole: This compound lacks the nitro group, which can influence its chemical stability and interaction with biological targets.
The uniqueness of 1H-Benzimidazole, 2-(ethylthio)-5-nitro- lies in its specific combination of the ethylthio and nitro groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethylsulfanyl-6-nitro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-2-15-9-10-7-4-3-6(12(13)14)5-8(7)11-9/h3-5H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDUCRUUKUIWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355315 |
Source
|
Record name | 1H-Benzimidazole, 2-(ethylthio)-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89029-00-5 |
Source
|
Record name | 1H-Benzimidazole, 2-(ethylthio)-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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